Sumanene

Vue d'ensemble

Description

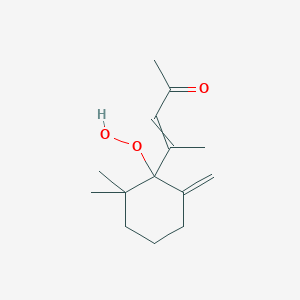

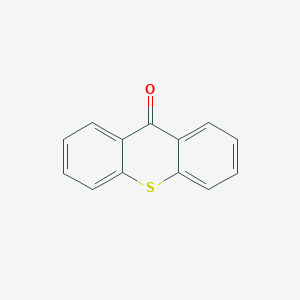

Sumanene is a polycyclic aromatic hydrocarbon and is of scientific interest because the molecule can be considered a fragment of buckminsterfullerene . The core of the arene is a benzene ring and the periphery consists of alternating benzene rings (3) and cyclopentadiene rings (3) .

Synthesis Analysis

Sumanene was first synthesized in 2003 by Sakurai, Daiko, and Hirao . The synthesis of sumanene was achieved through the generation of the benzylic anions of sumanene . The synthesis strategy involved constructing the three-dimensional framework using tetrahedral sp3 carbons, which leads to the required π-conjugated structure by oxidative aromatization .Molecular Structure Analysis

Sumanene is a C3v symmetric bucky-bowl—a bowl-shaped π-conjugated aromatic compound—possessing interesting structural and physical properties . The characteristic structural feature of a sumanene depends on three sp3 hybridized carbon atoms at the benzylic positions .Chemical Reactions Analysis

The structure of sumanene in a solid state was elucidated. The silyl-substituted sumanene was stereoselectively synthesized through the generation of the benzylic anions of sumanene .Physical And Chemical Properties Analysis

Sumanene is a buckybowl molecule continuously attracting attention of the scientific community because of its unique geometrical and physicochemical properties . It has been shown that, contrary to carbon nanotubes, sumanene is able to adsorb CO molecules, and that adsorption of CO2 by sumanene is stronger than adsorption of CO2 by C60 .Applications De Recherche Scientifique

Chemoreceptor Application

Sumanene has been used to create a chemoreceptor with a push-pull structure . This structure includes both strong electron-withdrawing (CF 3) and electron-donating (carbazole) moieties, enhancing the charge transfer characteristics of the molecule . This chemoreceptor has been used for the selective recognition of cesium cations (Cs +), characterized by a high apparent binding constant value and a low limit of detection .

Fluorescent Compounds

Due to its π-conjugated and bowl structures, the sumanene backbone has been used to design effective strongly fluorescent compounds . The properties of these sumanene-tethered chromophore architectures can be tuned through methods like expanding the π-electron network, heteroatom doping of the bowl, or the formation of metal complexes .

Electrochemical Sensors

Sumanene has been used to create highly sensitive and selective electrochemical sensors for the recognition of cesium cations (Cs +) in water . These sensors have exhibited acceptable limit of detection (LOD) values .

Magnetic Nanoadsorbent

Sumanene has been covalently immobilized onto the surface of cobalt nanomagnets to create a magnetic nanoadsorbent . This nanoadsorbent has been specifically designed to efficiently and selectively remove cesium (Cs) salts from aqueous solutions .

Supramolecular Materials

Sumanene’s unique shape, electronic properties, and self-assembly behavior make it a potential new building block for constructing supramolecular materials . These materials can be constructed both by itself and in combination with fullerene derivatives .

Ion Selective Molecular Receptors

Sumanene has been used in the development of ion selective molecular receptors . These receptors have shown potential in the field of supramolecular chemistry .

Orientations Futures

Sumanene is continuously attracting the attention of the scientific community because of its unique geometrical and physicochemical properties . The major fields in which potential or real applications of sumanene have been demonstrated include the design of sumanene-containing functional supramolecular materials and architectures, sumanene-based drug-delivery systems, and sumanene-tethered ion-selective molecular receptors . Future research trends are expected to focus on these areas .

Propriétés

IUPAC Name |

heptacyclo[12.6.1.04,19.06,18.09,17.011,16.015,20]henicosa-1(20),2,4(19),6(18),7,9(17),11(16),12,14-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12/c1-2-11-8-13-5-6-15-9-14-4-3-12-7-10(1)16-17(11)19(13)21(15)20(14)18(12)16/h1-6H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYKPMSXBVTRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C3C4=C(CC5=C4C6=C(CC7=C6C3=C1C=C7)C=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894120 | |

| Record name | Sumanene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sumanene | |

CAS RN |

151253-59-7 | |

| Record name | 4,7-Dihydro-1H-tricyclopenta[def,jkl,pqr]triphenylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151253-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sumanene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151253597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sumanene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUMANENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX2KR8MQM9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate](/img/structure/B50330.png)

![Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI)](/img/structure/B50337.png)

![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)